
Clopenthixol
Übersicht
Beschreibung
Clopenthixol, also known as clopentixol, is a typical antipsychotic drug belonging to the thioxanthene class. It was introduced by Lundbeck in 1961 and is used primarily for the treatment of schizophrenia and other psychotic disorders. This compound is a mixture of cis and trans isomers, with the cis isomer, zuthis compound, being more widely used due to its higher efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Clopenthixol is synthesized through a series of chemical reactions starting from thioxantheneThe final step involves the reaction with piperazine to form this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is purified through recrystallization and other separation techniques to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Clopenthixol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thioxanthene derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the thioxanthene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine, while alkylation involves alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated and alkylated thioxanthenes.
Wissenschaftliche Forschungsanwendungen
Introduction to Clopenthixol
This compound, also known as Sordinol or clopentixol, is a typical antipsychotic medication belonging to the thioxanthene class. It was introduced in 1961 and is primarily used in the treatment of schizophrenia and other psychotic disorders. The compound exists as a mixture of cis and trans isomers, with zuthis compound being the more commonly utilized cis isomer. This compound has shown efficacy in managing various psychiatric conditions, though it is not approved for use in the United States .
Pharmacological Profile
This compound acts primarily as a dopamine receptor antagonist, particularly targeting D2 receptors. Its pharmacological properties include:
- Antipsychotic Effects : Effective in reducing symptoms of schizophrenia, including hallucinations and delusions.
- Sedative Properties : this compound tends to produce more sedation compared to zuthis compound on a milligram-to-milligram basis .
- Long-acting Formulations : Available in depot forms (e.g., this compound decanoate), which allow for less frequent administration and improved compliance among patients with chronic conditions .
Table 1: Pharmacokinetics of this compound
Parameter | Value |
---|---|
Half-life (single dose) | ~19 days (this compound decanoate) |
Administration | Intramuscular injection |
Dosage Range | 50–600 mg every 1–4 weeks |
Vehicle | Medium-chain triglycerides |
Treatment of Schizophrenia
This compound is primarily indicated for the management of schizophrenia. Numerous studies have demonstrated its effectiveness in alleviating both positive and negative symptoms associated with the disorder.
- Study Findings : A clinical trial involving chronic schizophrenic patients showed significant improvements in overall symptom scores after treatment with this compound decanoate over several months .
Management of Acute Psychotic Episodes
This compound can be used for rapid control of acute psychotic episodes, particularly when patients exhibit severe agitation or aggression.
- Case Study : In a reported case, this compound was successfully used to manage an individual experiencing severe agitation attributed to a dissociative state described as ghost possession. Traditional treatments had failed, but neuroleptic therapy led to symptom remission .
Antitumor Activity
Recent research has explored this compound's potential beyond psychiatric applications. Studies indicate that zuthis compound may inhibit tumor growth in melanoma models.
- Research Insights : Zuthis compound demonstrated significant anti-tumor effects by inhibiting cell migration and invasion in vitro, suggesting its potential utility in treating metastatic melanoma .
Treatment of Behavioral Disorders
This compound has been utilized in managing behavioral disturbances associated with various psychiatric conditions, including agitation and aggression.
- Clinical Observations : Patients treated with this compound showed marked reductions in aggressive behaviors and overall disturbances during therapy .
Safety and Side Effects
While this compound is generally well-tolerated, it can cause side effects typical of antipsychotic medications, including sedation, extrapyramidal symptoms, and metabolic changes. Monitoring for these effects is essential during treatment.
Table 2: Common Side Effects of this compound
Side Effect | Frequency |
---|---|
Sedation | Common |
Extrapyramidal Symptoms | Moderate |
Weight Gain | Variable |
Wirkmechanismus
Clopenthixol exerts its effects by antagonizing dopamine receptors, specifically D1 and D2 receptors. This antagonism reduces the activity of dopamine in the brain, which is believed to be a key factor in the treatment of psychotic symptoms. This compound also has high affinity for alpha1-adrenergic and 5-HT2 receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Clopenthixol is compared with other thioxanthene derivatives and phenothiazines:
Zuthis compound: The cis isomer of this compound, more effective and widely used.
Flupenthixol: Another thioxanthene derivative with similar antipsychotic properties.
Chlorprothixene: Used for treating neuroses with anxiety and tension.
Thiothixene: Employed in the treatment of schizophrenia and bipolar mania.
Uniqueness: this compound is unique due to its balanced efficacy and side effect profile. It is particularly effective in managing symptoms of aggression, impulsiveness, and hallucinations in psychotic patients .
Biologische Aktivität
Clopenthixol is an antipsychotic medication belonging to the thioxanthene class, primarily used in the treatment of schizophrenia and other psychotic disorders. Its biological activity encompasses a range of pharmacological effects, including dopamine receptor antagonism, modulation of neurotransmitter systems, and potential anticancer properties. This article details the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound primarily acts as an antagonist at dopamine D2 receptors, which plays a crucial role in its antipsychotic effects. By blocking these receptors, this compound reduces dopaminergic overactivity associated with psychosis. Additionally, it has affinity for serotonin receptors, which may contribute to its efficacy in managing mood disorders.
Antipsychotic Efficacy
A study involving Cis(Z)-clopenthixol (Cisordinol) demonstrated significant efficacy in treating acute mania and schizophrenia. In an open clinical trial with 18 patients, daily doses ranged from 10-160 mg. The Clinical Global Impression (CGI) scale indicated good therapeutic effects with minimal side effects, although over 50% required anti-Parkinson medications due to extrapyramidal symptoms .
Table 1: Clinical Outcomes of Cis(Z)-Clopenthixol in Acute Mania and Schizophrenia
Outcome Measure | Pre-Treatment Score | Post-Treatment Score | p-value |
---|---|---|---|
CGI | 4.2 | 2.5 | <0.01 |
BPRS | 35 | 20 | <0.01 |
IMPS | 28 | 15 | <0.01 |
Pharmacokinetics
This compound is available in both oral and depot formulations (e.g., this compound decanoate). A pharmacokinetic study showed that intramuscular administration leads to a more sustained release compared to oral dosing, which is crucial for long-term management of schizophrenia .
Table 2: Pharmacokinetic Parameters of this compound Decanoate
Parameter | Intramuscular (Depot) | Oral Administration |
---|---|---|
Peak Plasma Concentration (Cmax) | Higher | Lower |
Time to Peak Concentration (Tmax) | Delayed | Immediate |
Half-Life | Prolonged | Shorter |
Anticancer Activity
Recent studies have explored this compound's potential in oncology, particularly its derivative zuthis compound's effect on melanoma cells. Research indicated that zuthis compound inhibited melanoma cell proliferation through cell cycle arrest and apoptosis induction. In vitro studies demonstrated IC50 values below 15 µM after a 48-hour treatment period .
Table 3: Effects of Zuthis compound on Melanoma Cell Lines
Cell Line | IC50 (µM) at 48h | Mechanism of Action |
---|---|---|
A375 | <15 | Cell cycle arrest, apoptosis |
B16 | <15 | MAPK and AKT pathway inhibition |
Case Studies
A long-term randomized controlled crossover study compared this compound with risperidone in patients with schizophrenia and substance use disorders. Results indicated that patients transitioning from risperidone to this compound experienced worsened symptoms, while those switching from this compound to risperidone showed significant improvement .
Table 4: Comparative Efficacy of this compound and Risperidone
Treatment Group | Mean Dose (mg/day) | PANSS Score Improvement (%) |
---|---|---|
This compound | 38 | 25 |
Risperidone | 6.4 | 40 |
Eigenschaften
IUPAC Name |
2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPIAZLQTJBIFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048223 | |
Record name | Clopenthixol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
982-24-1 | |
Record name | Clopenthixol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=982-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clopenthixol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clopenthixol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.